molecular formula C16H17N3O2S2 B2770436 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1797260-93-5

1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2770436
CAS No.: 1797260-93-5
M. Wt: 347.45
InChI Key: BSCRKYHNQPRZNY-UHFFFAOYSA-N
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Description

The compound 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted at position 3 with a thiophen-2-yl group. Its molecular formula is C₁₆H₁₇N₃O₂S₂, with a molecular weight of approximately 347.17 g/mol. The structure includes:

  • A phenyl group linked to a methanesulfonamide moiety.
  • An ethyl chain connecting the sulfonamide to a 1H-pyrazol-1-yl ring.
  • A thiophen-2-yl substituent at position 3 of the pyrazole, introducing sulfur-mediated electronic effects .

Properties

IUPAC Name

1-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)17-9-11-19-10-8-15(18-19)16-7-4-12-22-16/h1-8,10,12,17H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCRKYHNQPRZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the methanesulfonamide group: This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship (SAR) studies conducted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound (1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide) C₁₆H₁₇N₃O₂S₂ 347.17 Thiophen-2-yl (C₄H₃S) at pyrazole-3 Methanesulfonamide, pyrazole
1-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide C₁₆H₁₇N₅O₂S 343.40 Pyrazin-2-yl (C₄H₃N₂) at pyrazole-3 Methanesulfonamide, pyrazole
2-(5-phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide C₁₄H₁₇N₃O 243.31 Phenyl (C₆H₅) at pyrazole-5 Trimethylacetamide, pyrazole
Rotigotine Hydrochloride C₁₉H₂₆ClNO₂S 367.93 Thiophen-2-yl (C₄H₃S) Secondary amine, naphthol

Substituent and Functional Group Analysis

a) Pyrazole Substituents
  • May increase lipophilicity compared to nitrogen-rich substituents, impacting membrane permeability .
  • Pyrazin-2-yl ( Compound) :
    • Contains two nitrogen atoms , enabling hydrogen bonding and improving aqueous solubility.
    • Higher polarity may reduce bioavailability compared to thiophene derivatives .
  • Phenyl ( Compound): Purely hydrophobic, favoring interactions with nonpolar protein pockets but reducing solubility .
b) Functional Groups
  • Methanesulfonamide (Target and Compounds) :
    • Strong electron-withdrawing effects lower pKa (~1-2), enhancing acidity and hydrogen-bond acceptor capacity.
    • Improves metabolic stability compared to esters or amides .
  • Trimethylacetamide ( Compound) :
    • Neutral at physiological pH, with moderate hydrogen-bonding capacity.
    • Less acidic than sulfonamides, limiting ionic interactions .

Physicochemical and Electronic Properties

Property Target Compound Compound Compound
LogP (Estimated) ~3.2 (moderate lipophilicity) ~2.8 (lower due to pyrazine) ~2.5 (hydrophobic phenyl)
Hydrogen-Bond Donors 1 (sulfonamide NH) 1 (sulfonamide NH) 0
Hydrogen-Bond Acceptors 6 (S=O, pyrazole N, thiophene S) 8 (S=O, pyrazole N, pyrazine N) 3 (amide O, pyrazole N)
Polar Surface Area ~90 Ų ~110 Ų ~50 Ų
  • The thiophene in the target compound reduces polarity compared to pyrazine, balancing solubility and membrane penetration.
  • Sulfonamide groups increase thermal stability and resistance to enzymatic degradation compared to acetamides .

Biological Activity

1-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Chemical FormulaC13H14N3O2S
Molecular Weight270.33 g/mol
IUPAC NameThis compound
CAS Number161952-26-7
AppearanceWhite to off-white powder

Synthesis

The synthesis of this compound typically involves the reaction of thiophen-2-yl pyrazole derivatives with methanesulfonamide under controlled conditions. The methodology often includes the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity:
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, including E. coli and S. aureus, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial action, particularly for compounds with specific substituents on the phenyl ring.

Anti-inflammatory Properties:
Research has suggested that certain pyrazole derivatives exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in developing therapeutic agents for inflammatory diseases.

Anticancer Activity:
Some studies have reported that similar compounds induce apoptosis in cancer cells, suggesting potential as anticancer agents. The mechanism often involves the activation of intrinsic apoptotic pathways, leading to cell death.

Case Study 1: Antimicrobial Screening

A recent study synthesized several pyrazole derivatives, including those related to our compound, and evaluated their antimicrobial activity using the well diffusion method. The results indicated that many derivatives showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

Compound IDZone of Inhibition (mm)MIC (µg/mL)
10a2062.5
10b15125
10c2531.25

This table illustrates the effectiveness of selected compounds against bacterial strains, highlighting their potential as antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of related pyrazole compounds on human cell lines. Results showed a reduction in TNF-alpha and IL-6 levels, indicating a significant anti-inflammatory response.

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